4-amino-4'-ethyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1'-cyclohexane]-5-carbonitrile
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Overview
Description
4-amino-4’-ethyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[74002,7]trideca-1(9),2(7),4,10,12-pentaene-6,1’-cyclohexane]-5-carbonitrile is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4’-ethyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1’-cyclohexane]-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of functional groups such as amino, ethyl, and methyl groups. Common reagents used in these reactions include organolithium compounds, halogenated intermediates, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
4-amino-4’-ethyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1’-cyclohexane]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-amino-4’-ethyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1’-cyclohexane]-5-carbonitrile has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies and materials.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s pharmacological potential is explored for the development of new therapeutic agents.
Industry: It is used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-4’-ethyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1’-cyclohexane]-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
Uniqueness
4-amino-4’-ethyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[74002,7]trideca-1(9),2(7),4,10,12-pentaene-6,1’-cyclohexane]-5-carbonitrile stands out due to its unique spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
371212-43-0 |
---|---|
Molecular Formula |
C20H23N3OS |
Molecular Weight |
353.5g/mol |
IUPAC Name |
4-amino-4'-ethyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1'-cyclohexane]-5-carbonitrile |
InChI |
InChI=1S/C20H23N3OS/c1-4-13-5-7-20(8-6-13)14(10-21)18(22)24-16-15-11(2)9-12(3)23-19(15)25-17(16)20/h9,13H,4-8,22H2,1-3H3 |
InChI Key |
GDYBMVMUTDZLPQ-UHFFFAOYSA-N |
SMILES |
CCC1CCC2(CC1)C(=C(OC3=C2SC4=C3C(=CC(=N4)C)C)N)C#N |
Canonical SMILES |
CCC1CCC2(CC1)C(=C(OC3=C2SC4=C3C(=CC(=N4)C)C)N)C#N |
Origin of Product |
United States |
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